molecular formula C11H11NO3S B14493837 Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate CAS No. 63923-63-7

Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate

Cat. No.: B14493837
CAS No.: 63923-63-7
M. Wt: 237.28 g/mol
InChI Key: JIGYKVJWSUWKAU-UHFFFAOYSA-N
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Description

Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a sulfanyl group attached to a methyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate typically involves the reaction of 4-methoxyphenylthiol with cyanoacetic acid derivatives under specific conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with 4-methoxyphenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate depends on the specific application. In chemical reactions, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The sulfanyl group can participate in redox reactions, while the methoxy group can stabilize intermediates through resonance effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

63923-63-7

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

[cyano-(4-methoxyphenyl)sulfanylmethyl] acetate

InChI

InChI=1S/C11H11NO3S/c1-8(13)15-11(7-12)16-10-5-3-9(14-2)4-6-10/h3-6,11H,1-2H3

InChI Key

JIGYKVJWSUWKAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#N)SC1=CC=C(C=C1)OC

Origin of Product

United States

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